molecular formula C19H14N4OS B5786101 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

Cat. No. B5786101
M. Wt: 346.4 g/mol
InChI Key: GJTHTRWTEGKEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as DPTC, is a chemical compound that has gained attention in scientific research due to its potential biological activities. DPTC is a heterocyclic compound that contains a thiazole and pyrazole ring, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of α-amylase, an enzyme involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has exhibited various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide induces apoptosis, cell cycle arrest, and DNA damage in cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. In vivo studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide reduces tumor growth and increases the survival rate of cancer-bearing mice. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in diabetic rats.

Advantages and Limitations for Lab Experiments

1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, including its optimization as a potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic agent. Moreover, the development of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents. Furthermore, the elucidation of the precise mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may provide insights into the development of new drugs targeting cancer, inflammation, and diabetes.

Synthesis Methods

The synthesis of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-aminothiazole, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, and carbonyldiimidazole in the presence of N,N-dimethylformamide. The reaction yields 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a white crystalline solid with a melting point of 243-245°C.

Scientific Research Applications

1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been studied for its potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has demonstrated antidiabetic activity by reducing blood glucose levels in diabetic rats.

properties

IUPAC Name

1,3-diphenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(21-19-20-11-12-25-19)16-13-23(15-9-5-2-6-10-15)22-17(16)14-7-3-1-4-8-14/h1-13H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHTRWTEGKEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.